molecular formula C18H25N3O4 B14689929 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid CAS No. 35633-78-4

1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid

Cat. No.: B14689929
CAS No.: 35633-78-4
M. Wt: 347.4 g/mol
InChI Key: GNLKGIKFYKAMLA-UHFFFAOYSA-N
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Description

1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid is a compound that combines the structural features of indole and piperidine. Indole derivatives are known for their significant biological activities, while piperidine is a common motif in many pharmacologically active compounds. The combination of these two structures in a single molecule offers potential for diverse biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine typically involves the construction of the indole ring followed by its attachment to the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine group can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine is unique due to the presence of both the indole and piperidine moieties, which confer distinct biological and chemical properties. The combination of these two structures in a single molecule offers potential for diverse applications and enhances its versatility in scientific research .

Properties

CAS No.

35633-78-4

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid

InChI

InChI=1S/C16H23N3.C2H2O4/c1-12-14(15-4-2-3-5-16(15)18-12)8-11-19-9-6-13(17)7-10-19;3-1(4)2(5)6/h2-5,13,18H,6-11,17H2,1H3;(H,3,4)(H,5,6)

InChI Key

GNLKGIKFYKAMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3CCC(CC3)N.C(=O)(C(=O)O)O

Origin of Product

United States

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